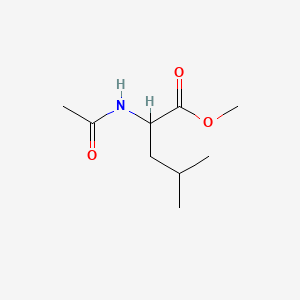

DL-Leucine, N-acetyl-, methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetamido-4-methylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGAKARAJMXVOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of Dl Leucine, N Acetyl , Methyl Ester Derivatives

Hydrolytic Stability and Saponification Kinetics

The study of the hydrolytic stability and saponification kinetics of amino acid esters, including derivatives like DL-Leucine, N-acetyl-, methyl ester, provides crucial insights into their reactivity and potential applications. Saponification, or base-catalyzed hydrolysis, is a fundamental reaction in organic chemistry, and understanding its kinetics helps in elucidating reaction mechanisms and the influence of molecular structure on reactivity.

Investigation of Factors Influencing Hydrolysis Rates

The rate of hydrolysis of amino acid esters is influenced by several factors, including the nature of the N-substituent, the structure of the amino acid side chain, and the reaction conditions.

N-Substitution: N-acetylation can have a variable effect on the saponification rates of amino acid methyl esters. For instance, at 25°C, N-acetylation leads to a 50-60% increase in the saponification rates for glycine (B1666218) and phenylalanine methyl esters. However, for leucine (B10760876) and alanine (B10760859) methyl esters, N-acetylation causes a slight decrease in the rate, while it results in a slight enhancement for valine methyl ester. cdnsciencepub.com In contrast, N-methylation generally causes a significant reduction in the saponification rate, by as much as a factor of ten, depending on the complexity of the amino acid side-chain. cdnsciencepub.comresearchgate.net The esters of N-acetyl, N-methylamino acids are saponified at rates that are intermediate between those of the N-acetylamino acid esters and the N-methylamino acid esters. cdnsciencepub.com

Amino Acid Side-Chain: The structure of the amino acid side-chain also plays a role. For example, the ratio of saponification rates for the N-methylated to the unsubstituted esters is approximately 1:10 for phenylalanine and leucine, while it is about 1:5 for alanine and greater than 1:3 for glycine. cdnsciencepub.com This difference highlights the influence of β-substituents in the amino acid side chain on the reaction rate. cdnsciencepub.com

Reaction Conditions: Hydrolysis of esters in aqueous environments can be catalyzed by either acid or base. nih.gov The process involves the autoionization of water, which provides the necessary hydroxide (B78521) or hydronium ions for the reaction to proceed. nih.gov For instance, studies on the saponification of chiral alpha-amino acid esters anchored on a solid support have explored various conditions, including the use of different bases (LiOH, NaOH), solvents, and temperatures to optimize the reaction and minimize racemization. nih.gov

Comparative Analysis of Saponification Across N-Substituted Amino Acid Esters

A comparative analysis of the saponification rates of the methyl esters of several amino acids, including glycine, alanine, leucine, valine, and phenylalanine, and their N-methyl and N-acetyl derivatives, reveals interesting trends. cdnsciencepub.comresearchgate.net The saponification rates are typically measured using a titrimetric method. cdnsciencepub.com

As mentioned earlier, N-acetylation has a modest and variable effect on the rate, either slightly increasing or decreasing it depending on the specific amino acid. cdnsciencepub.com In contrast, N-methylation consistently and significantly decreases the saponification rate. cdnsciencepub.comresearchgate.net This effect is more pronounced for amino acids with bulkier side chains like leucine and phenylalanine. cdnsciencepub.com

The following interactive table summarizes the relative saponification rates of N-substituted amino acid methyl esters compared to their unsubstituted counterparts.

Activation Parameters for Ester Hydrolysis

Activation parameters, such as the enthalpy of activation (ΔH≠) and the entropy of activation (ΔS≠), provide deeper mechanistic insights into the hydrolysis reaction. These parameters have been determined for the saponification of phenylalanine and leucine derivatives. cdnsciencepub.comresearchgate.net

Studies have shown that N-methylation leads to an increase in both ΔH≠ and ΔS≠. cdnsciencepub.comresearchgate.net This increase is partly attributed to solvation effects. The kinetics of acid hydrolysis have also been studied for various esters, including glycine ethyl ester and β-alanine ethyl ester, over a range of temperatures to determine the Arrhenius parameters. rsc.org

The following interactive table presents the activation parameters for the saponification of some N-substituted amino acid methyl esters.

Acyl Transfer Reactions and Mechanisms

Acyl transfer reactions are fundamental transformations in chemistry and biology, playing a crucial role in processes like peptide synthesis and protein modification. nih.gov These reactions can occur intramolecularly or intermolecularly and are central to the chemical behavior of N-acetyl amino acid esters.

Intramolecular N-to-S Acyl Transfer Processes

Intramolecular N-to-S acyl transfer is a reversible process that has been increasingly utilized in synthetic chemistry. nih.gov This reaction involves the transfer of an acyl group from a nitrogen atom to a sulfur atom within the same molecule. While the reverse S-to-N acyl transfer is more common and forms the basis of powerful ligation strategies like native chemical ligation, the N-to-S transfer offers a unique method to convert stable amides into more reactive thioesters. nih.govacs.org

This strategy has been successfully applied using cysteine-derived oxazolidinone chiral auxiliaries. nih.govdigitellinc.com These auxiliaries serve a dual role as both a chiral template for asymmetric transformations and as an acyl transfer agent. The process allows for the conversion of chiral imide products into versatile thioesters under mild conditions, which can then be used in a variety of subsequent reactions. nih.govchemrxiv.org The N-to-S acyl transfer is thermodynamically less favorable than the S-to-N transfer and often requires the scissile amide bond to adopt a high-energy, twisted conformation. nih.gov

Intermolecular Acyl Transfer in Peptide Bond Formation

Intermolecular acyl transfer is the cornerstone of peptide bond formation. In biological systems, this process is catalyzed by enzymes like the leucyl/phenylalanyl-tRNA protein transferase (L/F transferase), which facilitates the transfer of leucine or phenylalanine from an aminoacyl-tRNA to the N-terminus of a protein. nih.gov

In synthetic peptide chemistry, intermolecular acyl transfer reactions are employed to create peptide bonds between amino acid residues. Methodologies based on acyl transfer equilibria have been developed to address challenges in peptide synthesis, such as the preparation of peptide thioesters and the synthesis of difficult peptide sequences. nih.gov The use of protected amino acid derivatives, such as N-acetyl-DL-leucine, methyl ester, is common in these synthetic strategies to control the reactivity of the functional groups. ontosight.ai

The mechanism of peptide bond formation by L/F transferase is thought to involve the binding and proper orientation of the substrates by the enzyme, rather than direct chemical catalysis by the active site residues. nih.gov This highlights the importance of substrate positioning in facilitating the acyl transfer reaction.

Chemoselective Transformations of Ester Functionalities

The methyl ester functionality of this compound is a key site for a variety of chemoselective transformations. While the N-acetyl group provides stability and influences the stereochemical outcome of reactions, the ester group can be selectively targeted for modifications such as hydrolysis, amidation, and transesterification.

One of the most significant chemoselective transformations is amidation , the conversion of the ester into an amide. This reaction is fundamental to peptide synthesis. Direct amidation of alkyl esters can be achieved with high chemoselectivity, proceeding through the cleavage of the acyl C-O bond. This allows for the formation of a new peptide bond without affecting the N-acetyl group or the chiral center of the leucine moiety.

Another important reaction is transesterification , where the methyl group of the ester is exchanged with another alcohol. This process can be catalyzed by both chemical and enzymatic means. For instance, lipase-catalyzed transesterification is a powerful tool in organic synthesis, offering high selectivity under mild conditions. This reaction is particularly useful for modifying the properties of the amino acid derivative or for introducing specific functionalities.

Asymmetric Induction and Diastereoselective Reactions

The chiral center in this compound plays a pivotal role in directing the stereochemical outcome of reactions, a phenomenon known as asymmetric induction. This is particularly evident in reactions where a new stereocenter is formed, leading to the preferential formation of one diastereomer over another.

Stereocontrol in Aminolysis of Oxazolones with Chiral Amino Acid Esters

The aminolysis of oxazolones (azlactones) with chiral amino acid esters is a classic method for peptide bond formation and a key area where stereocontrol is paramount. Oxazolones derived from N-acyl amino acids can exist as racemates. When a racemic oxazolone (B7731731) reacts with an enantiomerically pure amino acid ester, such as the L- or D-enantiomer of Leucine, N-acetyl-, methyl ester, the inherent chirality of the amino acid ester influences the approach of the nucleophile to the two enantiomers of the oxazolone, resulting in a diastereomeric mixture of dipeptides.

The degree of stereocontrol, and thus the diastereomeric excess (d.e.), is dependent on several factors, including the structure of both the oxazolone and the nucleophilic amino acid ester. The bulky isobutyl side chain of leucine, for example, can exert significant steric influence on the transition state of the reaction, thereby enhancing the diastereoselectivity.

Influence of Solvent and Temperature on Diastereomeric Excess

The solvent and temperature are critical parameters that can be manipulated to control the diastereomeric excess in stereoselective reactions involving this compound derivatives. The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting the facial selectivity of the reaction.

For instance, in peptide coupling reactions, non-polar solvents may favor the formation of one diastereomer, while polar aprotic solvents might favor the other. This is due to the differential solvation of the transition state intermediates.

Temperature also has a profound effect on diastereoselectivity. Generally, lower temperatures lead to higher diastereomeric excess because the reaction is under greater kinetic control, and the small energy difference between the diastereomeric transition states becomes more significant. Conversely, higher temperatures can lead to reduced selectivity as the system approaches thermodynamic equilibrium. The following table illustrates the effect of temperature on the purity of a model peptide synthesis.

| Coupling Chemistry | Temperature (°C) | Deprotection Time (min) | Coupling Time (min) | Crude Purity (%) |

| DIC/HOBt | 25 | 20 | 45 | 75 |

| DIC/HOBt | 75 | 5 | 10 | 85 |

| HBTU/DIEA | 25 | 10 | 20 | 80 |

| HBTU/DIEA | 75 | 3 | 5 | 90 |

This table presents illustrative data on the effect of temperature on peptide synthesis purity for common coupling reagents, demonstrating the general trend of improved outcomes at higher temperatures with optimized reaction times. nih.gov

Chemoenzymatic Pathways for Stereoselective Product Formation

Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer powerful pathways for the stereoselective transformation of this compound. Lipases, in particular, are widely used for the kinetic resolution of racemic N-acetyl amino acid esters.

In a typical kinetic resolution, a lipase (B570770) selectively catalyzes the hydrolysis of one enantiomer of the racemic ester, leaving the other enantiomer unreacted. For example, in the resolution of N-acetyl-DL-methionine methyl ester, a close analog of the title compound, a lipase from Brucella thiophenivorans demonstrated high activity and excellent enantioselectivity. acs.org The enzyme preferentially hydrolyzed the L-enantiomer to the corresponding carboxylic acid, leaving the D-ester with high enantiomeric excess.

Table 1: Lipase-Catalyzed Kinetic Resolution of N-Ac-DL-MetOMe acs.org

| Substrate Concentration (g/L) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess of N-Ac-D-MetOMe (%) |

| 50 | 1.5 | 50.8 | >99 |

| 100 | 2 | 51.3 | >99 |

| 150 | 3 | 50.5 | >99 |

| 200 | 4 | 49.8 | >99 |

Besides hydrolysis, lipases can also catalyze other stereoselective transformations such as ammonolysis and transesterification. Lipase-catalyzed ammonolysis can convert the ester into the corresponding amide with high enantioselectivity. Similarly, enantioselective transesterification can be employed to produce a variety of chiral esters from the racemic starting material. These chemoenzymatic strategies are highly valuable for the synthesis of enantiopure building blocks for pharmaceuticals and other fine chemicals.

Analytical Chemistry and Characterization Techniques for Dl Leucine, N Acetyl , Methyl Ester

Spectroscopic Elucidation of Structure

Spectroscopic methods are essential for confirming the molecular structure of N-acetyl-DL-leucine methyl ester by probing the connectivity of atoms and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule in solution. For N-acetyl-leucine methyl ester, both ¹H (proton) and ¹³C NMR provide a detailed map of the carbon and hydrogen framework. Since enantiomers are indistinguishable in a standard achiral NMR solvent, the spectrum of the DL-racemate is identical to that of the individual L- or D-enantiomers.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. Key signals include a singlet for the methyl ester protons, a singlet for the acetyl methyl protons, and multiplets for the leucine (B10760876) side chain protons. The amide proton typically appears as a doublet due to coupling with the alpha-proton.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Distinct signals are observed for the ester carbonyl, the amide carbonyl, the methoxy (B1213986) carbon of the ester, the acetyl methyl carbon, and the carbons of the isobutyl side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Acetyl-leucine methyl ester in CDCl₃ Data derived from spectral information for N-Acetyl leucine methyl ester and its isomers. rsc.org

¹H NMR (Proton)| Protons | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| -CH(CH₃)₂ | ~ 0.9 | Doublet |

| -CH₂- | ~ 1.5-1.7 | Multiplet |

| -CH(CH₃)₂ | ~ 1.7 | Multiplet |

| -C(O)CH₃ | ~ 2.0 | Singlet |

| -OCH₃ | ~ 3.7 | Singlet |

| α-CH | ~ 4.6 | Multiplet |

¹³C NMR (Carbon)

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| -CH(CH₃)₂ | ~ 22.0, ~22.9 |

| -C(O)CH₃ | ~ 23.1 |

| -CH(CH₃)₂ | ~ 24.9 |

| -CH₂- | ~ 41.5 |

| α-CH | ~ 51.0 |

| -OCH₃ | ~ 52.3 |

| Amide C=O | ~ 170.0 |

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC/MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula. For N-acetyl-leucine methyl ester (C₉H₁₇NO₃), the expected exact mass can be calculated and compared to the measured value. For instance, the [M+H]⁺ ion would be used for confirmation in electrospray ionization (ESI).

Gas Chromatography-Mass Spectrometry (GC/MS) is particularly well-suited for this compound due to its volatility after derivatization. In GC/MS, the compound is first separated from other components in a mixture by the gas chromatograph and then introduced into the mass spectrometer. Electron Ionization (EI) is a common technique used in GC/MS, which causes extensive fragmentation. The fragmentation pattern is a reproducible fingerprint that aids in structural identification.

Key fragmentation pathways for N-acetyl-leucine methyl ester include:

Loss of the methoxy group (-OCH₃): leading to a peak at m/z 156.

Loss of the methoxycarbonyl group (-COOCH₃): resulting in a fragment at m/z 128.

Cleavage of the isobutyl side chain: Loss of a C₄H₉ radical (57 amu) from the molecular ion gives a peak at m/z 130.

McLafferty rearrangement: This can lead to the formation of a characteristic ion at m/z 86.

Table 2: Predicted Key Mass Fragments for N-Acetyl-leucine methyl ester in EI-GC/MS

| m/z (mass-to-charge ratio) | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 187 | [M]⁺ | Molecular Ion |

| 156 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 144 | [M - C₃H₇]⁺ | Loss of isopropyl radical from side chain |

| 130 | [M - C₄H₉]⁺ | Loss of isobutyl radical (side chain) |

| 128 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical |

| 86 | [CH₂=C(NHCOCH₃)]⁺ | Cleavage at α-β carbon bond |

| 74 | [CH(NH₂)=C(O)OCH₃]⁺ | Rearrangement and cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present. The IR spectrum of N-acetyl-DL-leucine methyl ester is characterized by the presence of both amide and ester functional groups.

The key absorption bands include:

N-H Stretch: A moderate absorption band around 3300 cm⁻¹ associated with the amide N-H bond.

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ from the aliphatic C-H bonds.

Ester Carbonyl (C=O) Stretch: A very strong, sharp absorption band around 1740 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

Amide I Band (C=O Stretch): A strong absorption band typically found around 1650 cm⁻¹. This band is primarily due to the stretching of the amide carbonyl group. nih.gov

Amide II Band: A moderate band around 1550 cm⁻¹, resulting from a combination of N-H bending and C-N stretching vibrations. nih.gov

Ester C-O Stretch: A strong absorption in the 1250-1150 cm⁻¹ region, corresponding to the C-O single bond stretch of the ester group.

Table 3: Characteristic Infrared Absorption Bands for N-Acetyl-DL-leucine methyl ester

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide | N-H Stretch | ~ 3300 | Medium |

| Alkyl | C-H Stretch | 2850-3000 | Strong |

| Ester | C=O Stretch | ~ 1740 | Strong, Sharp |

| Amide | C=O Stretch (Amide I) | ~ 1650 | Strong |

| Amide | N-H Bend + C-N Stretch (Amide II) | ~ 1550 | Medium |

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are paramount for separating N-acetyl-DL-leucine methyl ester from complex matrices and for its precise quantification, especially in stable isotope studies.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) for Carbon Isotope Analysis

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) is a highly sensitive technique used to measure the stable carbon isotope ratios (¹³C/¹²C, expressed as δ¹³C) of individual compounds in a sample. chemicalbook.com For amino acids like leucine, derivatization to their N-acetyl methyl esters (NACME) is a crucial step to ensure they are volatile enough for GC analysis. nih.gov

The NACME derivative of leucine is well-suited for this analysis. After injection into the GC, the compound is separated on a chromatographic column. It then passes into a combustion furnace where it is converted to CO₂ gas. nih.gov The CO₂ is subsequently introduced into the isotope ratio mass spectrometer, which precisely measures the δ¹³C value. This technique is widely used in fields like ecology, archaeology, and food science to trace metabolic pathways and dietary sources. researchgate.net The NACME derivative is often preferred because it adds a minimal number of carbon atoms during derivatization, which leads to lower analytical errors in the final δ¹³C determination. chemicalbook.comnih.gov

The accuracy and precision of δ¹³C measurements by GC/C/IRMS are highly dependent on the derivatization procedure. The process must be reproducible and have a minimal and predictable kinetic isotope effect (KIE), which is the differential reaction rate of molecules containing heavier or lighter isotopes.

Research has focused on optimizing the two-step NACME derivatization process:

Esterification: The methyl ester is formed by reacting the amino acid with an acidified methanol (B129727) solution. Studies have shown that using a mixture of anhydrous methanol and acetyl chloride (e.g., 25:4 v/v) and heating at 70°C for one hour results in high reaction yields. researchgate.netchemicalbook.com

Acetylation: The N-acetylation of the amino group is subsequently performed, often using a mixture of acetic anhydride (B1165640), triethylamine, and acetone. researchgate.net

This optimized protocol ensures high derivatization yields and a reproducible, though not significantly different, kinetic isotope effect (KIE(NACME) ≈ 1.036). nih.govchemicalbook.com The robustness of the NACME procedure has been demonstrated over wide concentration ranges, yielding strong reproducibility with mean standard deviations around 0.3‰. nih.govchemicalbook.com This high isotopic fidelity is crucial for obtaining accurate and precise δ¹³C values for individual amino acids like leucine. chemicalbook.com

Evaluation of Kinetic Isotope Effects and Reproducibility in Isotopic Measurements

The determination of stable isotope ratios, particularly of carbon (δ¹³C), in amino acid derivatives like N-acetyl-DL-leucine methyl ester is a powerful tool in various research areas. Gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) is a primary technique for these measurements. A critical aspect of this analysis is the evaluation of kinetic isotope effects (KIEs) that can occur during the derivatization process, as these can influence the accuracy of the final isotopic values.

A study on the N-acetyl methyl (NACME) esterification of a standard mixture of 15 protein amino acids, including leucine, provides valuable insights into these effects. The research demonstrated that the derivatization process itself has a reproducible kinetic isotope effect. For the NACME derivatives, the mean KIE was determined to be 1.036, which was not significantly different from that of a comparative derivative, N-acetyl-isopropyl (NAIP) esters (KIE = 1.038). sigmaaldrich.com This indicates that while an isotopic fractionation occurs, it is consistent and can be corrected for to ensure accurate δ¹³C measurements.

Reproducibility is a cornerstone of reliable analytical methodology. In the same study, the reproducibility of the isotopic measurements for the NACME derivatives was found to be high. Over 15 replicates, the mean standard deviation for the NACME derivatives was 0.3‰. sigmaaldrich.com This level of precision underscores the robustness of the derivatization and analytical method for obtaining reliable isotopic data for compounds like N-acetyl-DL-leucine methyl ester. The study also highlighted that NACME esters exhibit low errors in δ¹³C determination, for instance, ±0.6‰ for phenylalanine and leucine, which is attributed to the higher sample-to-derivative carbon ratio. nih.gov

Table 1: Kinetic Isotope Effects and Reproducibility of N-Acetyl Methyl Ester (NACME) Derivatives sigmaaldrich.com

| Parameter | Value |

| Mean Kinetic Isotope Effect (KIE) | 1.036 |

| Mean Standard Deviation (15 replicates) | 0.3‰ |

| Error for Leucine (δ¹³C) | ±0.6‰ |

Liquid Chromatography Techniques for Enantiomeric Separation

The separation of the D- and L-enantiomers of N-acetyl-DL-leucine methyl ester is essential for understanding their distinct biological roles and for quality control in various applications. Liquid chromatography is the predominant technique for this purpose.

Ultra-Performance Liquid Chromatography (UPLC) offers high resolution and sensitivity, making it well-suited for the challenging task of enantiomeric separation. When coupled with fluorescence detection, the sensitivity can be further enhanced, which is particularly useful for trace analysis. For the analysis of amino acid derivatives, pre-column derivatization with a fluorescent chiral derivatizing agent is a common strategy.

For instance, a method developed for the chiral separation of N-acetyl-DL-leucine utilized UPLC with fluorescence detection after pre-column derivatization with (R)-(-)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-l-yl)-2,1,3-benzoxadiazole [(R)-(-)-DBD-APy]. researchgate.netresearchgate.netnih.gov This approach resulted in the complete separation of the labeled diastereomers with a resolution value of 1.93. researchgate.netresearchgate.netnih.gov While this study focused on the non-esterified form, the same principle is directly applicable to the methyl ester derivative. The derivatization targets the carboxylic acid group, and the subsequent separation of the resulting diastereomers on a standard C18 column is highly effective. Another approach involves the use of the AccQ•Tag Ultra derivatization chemistry, which uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) to derivatize amino acids for separation by UPLC with either UV or fluorescence detection. lcms.cz A study using this method successfully resolved isoleucine and leucine, demonstrating the capability of the system for separating closely related amino acid derivatives. lcms.cz

The coupling of UPLC with tandem mass spectrometry (UPLC-ESI-MS/MS) provides an exceptionally specific and sensitive method for the chiral resolution of compounds like N-acetyl-DL-leucine methyl ester. This technique is particularly powerful for analyzing complex biological matrices.

A study on the chiral separation of N-acetyl-DL-leucine in human fingernails employed UPLC-ESI-MS/MS after pre-column derivatization with a chiral reagent. nih.gov The method achieved a resolution of 1.75 and a remarkable limit of detection (LOD) of 1.50 fmol. nih.gov The derivatization converts the enantiomers into diastereomers, which can then be separated on a conventional achiral column (e.g., C18) and detected with high selectivity by the mass spectrometer. This approach obviates the need for expensive chiral chromatography columns. The principles of this method are directly transferable to the analysis of the methyl ester derivative.

High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a well-established and robust method for the enantiomeric separation of amino acids and their derivatives. The strategy involves reacting the racemic mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.

A variety of chiral derivatizing agents are available for this purpose. For amino acids, reagents that react with the amino group are common. One notable example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogues, which have been widely used for the stereochemical analysis of amino acids in trace amounts. sepsolve.com Other reagents include o-phthalaldehyde (B127526) (OPA) used in conjunction with a chiral thiol like N-acetyl-L-cysteine. nih.govsepsolve.com The resulting diastereomers can be detected by UV or fluorescence detectors. A study reported the separation of N-acetyl-DL-amino acid methyl esters on an L-valine bonded silica (B1680970) gel column, demonstrating the feasibility of chiral HPLC for these compounds. nih.gov

Table 2: HPLC Method Parameters for Amino Acid Derivative Separation

| Parameter | Details | Reference |

| Technique | HPLC with pre-column derivatization | sepsolve.comnih.gov |

| Stationary Phase | L-valine bonded silica gel / Standard achiral columns | sepsolve.comnih.gov |

| Derivatizing Agents | Marfey's reagent (FDAA), o-phthalaldehyde (OPA) with chiral thiols | sepsolve.com |

| Detection | UV, Fluorescence | sepsolve.com |

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that offers significantly enhanced resolution compared to conventional one-dimensional GC. sepsolve.com This is achieved by coupling two columns with different separation mechanisms. sepsolve.com For chiral analysis, a common setup involves a non-polar primary column followed by a chiral secondary column.

While specific studies on the GCxGC analysis of N-acetyl-DL-leucine methyl ester are not prevalent, research on similar compounds provides a strong indication of its potential. A study on the resolution of 27 amino acids, including leucine, as their N-trifluoroacetyl-O-methyl ester derivatives using GCxGC demonstrated excellent enantioseparation. nih.govnih.gov This method achieved low detection limits (1-7 pg) and accurate determination of enantiomeric excess. nih.govnih.gov The amino acids are first derivatized to make them volatile for GC analysis. The resulting derivatives are then subjected to the two-dimensional separation, which effectively resolves complex mixtures of enantiomers. Given the successful application of GCxGC for other acetylated and esterified amino acids, it stands as a promising high-resolution technique for the enantioseparation of N-acetyl-DL-leucine methyl ester.

Development and Application of Chiral Derivatization Reagents

The development of novel chiral derivatization reagents (CDRs) is a continuous area of research aimed at improving the sensitivity, selectivity, and efficiency of enantiomeric separations. These reagents are designed to react with the analyte to form diastereomers that are easily separable by standard chromatographic techniques.

Several classes of CDRs are applicable to the analysis of N-acetyl-DL-leucine methyl ester. As the amino group is acetylated, derivatization would typically target the carboxylic acid methyl ester group, although this is less common. More frequently, the parent N-acetyl-DL-leucine is derivatized at the carboxylic acid. However, for the methyl ester, derivatization of the N-acetyl group itself is a possibility, or more practically, the analysis relies on chiral stationary phases in chromatography.

For the related N-acetyl-DL-leucine, fluorescent chiral derivatization reagents have proven highly effective. As mentioned, (R)-(-)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-l-yl)-2,1,3-benzoxadiazole [(R)-(-)-DBD-APy] has been successfully used for UPLC with fluorescence detection. researchgate.netresearchgate.netnih.gov Another class of reagents is based on o-phthalaldehyde (OPA) combined with chiral thiols such as N-acetyl-L-cysteine or isobutyryl-L-cysteine (IBLC). sepsolve.com Marfey's reagent (FDAA) and its variants, like Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), are also widely employed for the derivatization of the amino group of amino acids prior to acetylation and esterification, or for the analysis of the parent amino acid. sepsolve.comnih.gov

The choice of CDR depends on the analytical technique being used (HPLC, GC), the detector available (UV, fluorescence, MS), and the nature of the sample matrix. The continuous development of new CDRs offers the potential for even more sensitive and efficient methods for the chiral analysis of compounds like N-acetyl-DL-leucine methyl ester.

Strategy and Implementation of Pre-column Derivatization for Chiral Analysis

Pre-column derivatization is a widely adopted strategy in the chiral analysis of amino acids and their derivatives, including N-acetyl-DL-leucine methyl ester. This technique involves reacting the analyte with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomeric derivatives possess distinct physicochemical properties, allowing for their separation on a standard achiral stationary phase using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.netactascientific.com

The primary objective of this strategy is to convert the enantiomers into diastereomers that can be resolved with greater ease and sensitivity. researchgate.net The implementation of pre-column derivatization for the chiral analysis of amino acid derivatives typically involves the following steps:

Selection of a Chiral Derivatizing Agent (CDA): The choice of CDA is critical and depends on the functional group of the analyte. For amino acid derivatives like N-acetyl-DL-leucine methyl ester, the derivatization primarily targets the amino group. nih.gov

Derivatization Reaction: The reaction conditions, such as pH, temperature, and reaction time, are optimized to ensure a complete and rapid reaction without causing racemization of the chiral center. nih.gov

Chromatographic Separation: The resulting diastereomers are then separated using a suitable chromatographic method, often reversed-phase HPLC, coupled with a detector. nih.gov

Detection and Quantification: Detection is commonly performed using UV-Vis, fluorescence, or mass spectrometry (MS) detectors. nih.govnih.gov MS detection offers high sensitivity and selectivity, which is particularly advantageous for analyzing complex biological samples. mdpi.com

A notable example of this strategy is the use of Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), which has been extensively used for the stereochemical assignment of amino acids. nih.govnih.gov The reaction of FDAA with the amino group of an amino acid derivative results in the formation of diastereomers that can be effectively separated by HPLC. nih.gov

Another approach involves the use of o-phthalaldehyde (OPA) in conjunction with a chiral thiol, such as N-acetyl-L-cysteine (NAC) or isobutyryl-L-cysteine (IBLC). nih.govresearchgate.net This combination forms fluorescent isoindole derivatives, enhancing detection sensitivity. researchgate.net The choice of the chiral thiol influences the resolution of the diastereomers. researchgate.net

Recent advancements have also seen the development of novel derivatization reagents to improve separation efficiency and detection limits. For instance, a method utilizing DBD-Apy pre-column derivatization has been developed for the chiral separation of N-acetyl-DL-leucine. nih.gov

Comparative Performance of Novel Chiral Derivatization Reagents

The performance of different chiral derivatization reagents can be evaluated based on several parameters, including enantioselectivity (resolution), sensitivity (limit of detection), reaction kinetics, and the stability of the derivatives. Research has shown that no single reagent is universally superior for all amino acids, and the optimal choice often depends on the specific analytical problem. nih.gov

A comparative study of several CDAs for the analysis of unusual amino acids revealed that Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) generally provides high enantioselectivity. nih.gov However, its sensitivity is lower compared to other reagents. nih.gov For certain isomers, (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) has demonstrated better separation. nih.gov The study concluded that for reliable stereochemical analysis, a combination of two or more CDAs might be necessary. nih.gov

The following table summarizes the performance characteristics of several novel chiral derivatization reagents used for the analysis of amino acids and their derivatives. While not all data pertains directly to DL-Leucine, N-acetyl-, methyl ester, the findings for similar amino acid structures provide valuable insights into their potential applicability.

| Chiral Derivatizing Agent | Target Functional Group | Typical Detection Method | Reported Resolution (α) for Amino Acids | Limit of Detection (LOD) | Key Findings and Remarks |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Primary and Secondary Amines | UV (340 nm), MS | Generally high | Low picomolar range | High enantioselectivity but lower sensitivity compared to other reagents. nih.gov |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Primary and Secondary Amines | UV (254 nm), MS | Variable | Not specified | Useful for confirming stereochemistry, especially in combination with other reagents. nih.gov |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) | Primary and Secondary Amines | UV (254 nm), MS | Good, especially for aromatic amino acids | Not specified | Offers better separation for certain stereoisomers compared to FDAA. nih.gov |

| o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC) | Primary Amines | Fluorescence, UV (280 nm) | Good | Not specified | Forms highly fluorescent derivatives, enhancing sensitivity. nih.gov |

| DBD-Apy | Carboxylic Acids | UPLC-ESI-MS/MS | 1.75 for Ac-DL-Leu | 1.50 fmol for Ac-DL-Leu | A novel reagent successfully applied to the chiral separation of N-acetyl-DL-leucine. nih.gov |

| (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) | Primary and Secondary Amines | Fluorescence | Good | Not specified | Reacts under mild conditions; both enantiomers are commercially available. nih.gov |

The development of new chiral derivatizing reagents continues to be an active area of research, driven by the need for more sensitive, selective, and efficient methods for chiral analysis. The application of these reagents, coupled with advanced analytical instrumentation like UPLC-ESI-MS/MS, enables the precise characterization of complex chiral molecules such as this compound. nih.gov

Academic Applications and Research Directions

Building Blocks in Peptide and Peptidomimetic Synthesis

The controlled, sequential assembly of amino acids is the foundation of peptide synthesis. This requires the strategic use of protecting groups to prevent unwanted side reactions. N-acetyl-leucine methyl ester exemplifies this principle, with its amino group temporarily masked by an acetyl group and its carboxyl group protected as a methyl ester. ontosight.aimasterorganicchemistry.com This dual protection allows for its specific incorporation into peptide chains.

Chiral synthons are stereochemically pure building blocks used in the synthesis of complex, enantiomerically pure molecules. Amino acid esters are recognized as important chiral sources for this purpose. mdpi.com DL-Leucine, N-acetyl-, methyl ester, once resolved into its individual D- and L-enantiomers, provides access to these valuable synthons. The inherent chirality at the α-carbon, derived from the natural amino acid leucine (B10760876), is preserved and can be transferred during the construction of larger molecules.

The N-acetyl-L-leucine methyl ester or its D-counterpart can be used in asymmetric synthesis to introduce a specific stereocenter. The isobutyl side chain of leucine, along with the defined stereochemistry, can influence the steric course of subsequent reactions, enabling the construction of target molecules with high stereochemical control.

The expansion of the genetic code to include noncanonical amino acids (ncAAs) has opened new frontiers in protein engineering and drug discovery. N-acetylated amino acids are a class of ncAA derivatives that can be incorporated into peptides and proteins using advanced synthetic and biological techniques. nih.gov

A prominent strategy for this incorporation is the use of engineered ribosome systems. Specialized RNA-based catalysts, known as flexizymes, can charge transfer RNAs (tRNAs) with activated amino acid esters, including N-acetylated derivatives. nih.gov This allows for the site-specific insertion of these modified residues during ribosomal protein synthesis, creating proteins with novel functions. Another approach involves replacing key catalytic residues within an enzyme, such as serine or cysteine, with a noncanonical amino acid to trap acyl-enzyme intermediates, providing insight into reaction mechanisms. nih.gov

Biocatalytic Transformations and Enzyme Substrate Studies

Biocatalysis leverages the high efficiency and selectivity of enzymes for chemical transformations. acsgcipr.org For a racemic compound like this compound, enzymatic processes are particularly powerful for achieving kinetic resolution—the separation of enantiomers. nih.gov

The most common method for resolving racemic N-acetyl amino acid esters is through enantioselective hydrolysis catalyzed by enzymes such as lipases, proteases, and esterases. acsgcipr.org These enzymes are inherently chiral and can distinguish between the L- and D-enantiomers of a substrate. youtube.com

In a typical kinetic resolution of this compound, an enzyme would selectively catalyze the hydrolysis of one enantiomer (e.g., the L-form) into its corresponding carboxylic acid (N-acetyl-L-leucine), while leaving the other enantiomer (N-acetyl-D-leucine methyl ester) largely unreacted. This difference in reactivity allows for the separation of the resulting acid from the unreacted ester, yielding both enantiomers in optically enriched forms. Research on analogous substrates demonstrates the high efficacy of this approach. For example, a lipase (B570770) from Brucella thiophenivorans has been used to resolve N-acetyl-DL-methionine methyl ester with excellent results. nih.gov Similarly, an esterase from Bacillus cereus has been applied to the resolution of N-acetyl-DL-alanine methyl ester. nih.gov

| Enzyme | Substrate | Product(s) | Conversion (%) | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| Lipase from Brucella thiophenivorans | N-acetyl-DL-methionine methyl ester | N-acetyl-L-methionine & N-acetyl-D-methionine methyl ester | 51.3% | >99% (for N-Ac-L-Met) | nih.gov |

| Recombinant Esterase from Bacillus cereus (immobilized E. coli) | N-acetyl-DL-alanine methyl ester | N-acetyl-L-alanine & N-acetyl-D-alanine methyl ester | ~50% | 99.99% (for N-Ac-D-Ala-OMe) | nih.gov |

The success of biocatalytic resolution depends on the enzyme's substrate specificity and enantioselectivity. youtube.com The three-dimensional structure of an enzyme's active site dictates which substrates can bind and how they are oriented for catalysis. acsgcipr.org Researchers investigate these profiles by testing a single enzyme with a variety of substrates or by screening a library of different enzymes against a single substrate like N-acetyl-DL-leucine methyl ester.

Factors influencing specificity include the nature of the amino acid side chain (e.g., leucine vs. alanine), the type of N-acyl group (e.g., acetyl vs. formyl), and the ester group (e.g., methyl vs. ethyl). For instance, leucine N-acetyltransferase, an enzyme that synthesizes N-acetyl-L-leucine, can also accept other amino acids like arginine and valine as substrates, demonstrating its specific but somewhat broad acceptor profile. qmul.ac.uk Furthermore, studies have shown that binding affinity (Kd) can be a more critical determinant of substrate specificity in a competitive environment than catalytic efficiency (kcat/Km) alone. nih.gov

Flow biocatalysis represents a significant technological advancement for performing enzymatic reactions on an industrial scale. nih.gov In this setup, a substrate solution is continuously passed through a reactor containing an immobilized enzyme. nih.govbeilstein-journals.org This approach offers several advantages, including simplified product and catalyst separation, enhanced enzyme stability and reusability, and the potential for process automation and integration into multi-step syntheses. vapourtec.comresearchgate.net

For the production of optically pure amino acid derivatives, a flow process could be designed for the kinetic resolution of this compound. The racemic substrate would be pumped through a packed-bed reactor containing an immobilized enantioselective lipase or protease. nih.govbeilstein-journals.org The output stream, containing a mixture of N-acetyl-L-leucine and unreacted N-acetyl-D-leucine methyl ester, could then be directed to a separation unit. Such continuous flow processes have been successfully developed for synthesizing various amino acid derivatives and other chiral molecules. nih.govnih.gov

Methodological Development in Analytical Chemistry

The chemical compound this compound, is a derivative of the amino acid leucine, created to enhance its analytical characteristics for certain scientific instrumentation. This modification is pivotal in various analytical chemistry methodologies, particularly those requiring separation and sensitive detection of amino acids from complex mixtures.

In analytical chemistry, derivatization is a common technique used to convert a chemical compound into a product of similar chemical structure, called a derivative, which is more suitable for a particular analytical method. The primary purpose of derivatizing leucine to its N-acetyl-, methyl ester form is to increase its volatility and thermal stability, which are crucial properties for analysis by gas chromatography (GC). Amino acids in their natural state are zwitterionic and not volatile, making them unsuitable for direct GC analysis. The derivatization process involves two key chemical modifications: the esterification of the carboxyl group to a methyl ester and the acylation of the amino group to an N-acetyl group. This process effectively neutralizes the polar functional groups, thereby lowering the boiling point and increasing the volatility of the molecule.

This derivatization strategy is instrumental in achieving lower detection limits and improving selectivity, especially when analyzing biological samples where numerous compounds can interfere with the analysis. The N-acetylated methyl esters of amino acids, including that of leucine, can be effectively separated and quantified at very low concentrations using GC coupled with sensitive detectors like a flame ionization detector (FID) or a mass spectrometer (MS). The resulting derivatives produce distinctive mass spectra, which allows for their unambiguous identification and differentiation from other closely related compounds. This enhanced chromatographic resolution and peak shape lead to more accurate and precise quantification of the amino acid.

Isotope ratio mass spectrometry (IRMS) is a highly sensitive analytical technique used to measure the relative abundance of isotopes in a given sample. In metabolic research, stable isotope-labeled compounds are used as tracers to follow the metabolic pathways of molecules in biological systems. This compound plays a significant role in these studies, particularly in the context of gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).

Computational and Theoretical Chemistry Investigations

Computational and theoretical chemistry provides powerful tools to investigate the properties of molecules like this compound at an atomic level. These in silico approaches complement experimental data and offer predictive insights into the molecule's behavior.

The three-dimensional structure of a molecule, or its conformation, is crucial in determining its physical and chemical properties. This compound can exist in various conformations due to the rotation around its single bonds. A particularly important aspect of its structure is the potential for cis-trans isomerism around the amide bond of the N-acetyl group. This bond has partial double-bond character, which restricts free rotation and leads to two planar arrangements: the cis and trans isomers.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of these different conformers. Such calculations consistently show that the trans conformation of the amide bond is significantly more stable than the cis conformation. This preference is primarily due to reduced steric hindrance in the trans arrangement. Understanding the preferred conformation is essential for predicting how the molecule will interact with other molecules, such as enzymes or chiral selectors used in chromatographic separations.

| Isomer | Relative Stability | Key Feature |

| Trans | More Stable | Lower steric hindrance |

| Cis | Less Stable | Higher steric hindrance |

Quantum chemical calculations are invaluable for mapping out the intricate details of chemical reactions. For this compound, these methods can be used to study reactions such as the hydrolysis of the ester or amide bond. By calculating the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products.

A key element of this analysis is the identification of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. These calculations provide a detailed picture of bond-breaking and bond-forming events, offering insights that are often inaccessible through experimental techniques alone.

The solvent in which a reaction takes place can have a profound influence on its speed and stereochemical outcome. Computational models are used to simulate these solvation effects on the behavior of this compound.

Two main types of solvation models are used in conjunction with quantum chemical calculations: implicit and explicit models. Implicit models treat the solvent as a continuous medium with a defined dielectric constant, while explicit models include individual solvent molecules in the calculation. These models can predict how the solvent will stabilize or destabilize the reactants, products, and transition states of a reaction. For a chiral molecule like this compound, the solvent can play a crucial role in determining the stereoselectivity of a reaction by differentially stabilizing the transition states that lead to different stereoisomers. This understanding is vital for controlling the outcome of both synthetic and enzymatic reactions.

Q & A

Q. How can researchers optimize the synthesis of DL-Leucine, N-acetyl-, methyl ester for high yield and purity?

Methodological Answer: The synthesis typically involves esterification and acetylation steps. For example, methanolic HCl (2% v/v acetyl chloride in methanol) is used for methyl esterification under reflux conditions . To improve yield:

- Catalyst selection: Use carbodiimides (e.g., EDC) to activate carboxyl groups for acetylation .

- Purification: Employ column chromatography (silica gel, chloroform/methanol eluent) or recrystallization from ethanol/water mixtures .

- Monitoring: Track reaction progress via TLC (Rf ~0.5 in chloroform:methanol 9:1) .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Q. How should this compound be handled to ensure stability in laboratory settings?

Methodological Answer:

- Storage: Store at -20°C in airtight, amber vials to prevent hydrolysis of the methyl ester group .

- Solubility: Use polar aprotic solvents (e.g., DMSO, DMF) for long-term stability; avoid aqueous buffers at neutral pH .

- Safety: Wear nitrile gloves and chemical-resistant lab coats to avoid dermal exposure .

Q. What is the role of this compound in peptide synthesis workflows?

Methodological Answer:

- Building block: Acts as a protected leucine derivative in solid-phase peptide synthesis (SPPS). The acetyl group protects the amine, while the methyl ester stabilizes the carboxyl group .

- Deprotection: Use trifluoroacetic acid (TFA) to remove the acetyl group or alkaline hydrolysis (NaOH/MeOH) for the methyl ester .

Q. How can researchers assess the purity of this compound for QC in synthetic studies?

Methodological Answer:

- HPLC: Use a C18 column (UV detection at 210 nm) with a gradient of acetonitrile/water (0.1% TFA) .

- Melting point: Compare observed values (e.g., 148–150°C) to literature data .

- Elemental analysis: Verify C, H, N content against theoretical values (e.g., C: 55.47%, H: 8.72%, N: 8.08%) .

Advanced Research Questions

Q. What isotopic labeling strategies are feasible for this compound in metabolic studies?

Methodological Answer:

Q. How does this compound interact with proteolytic enzymes in kinetic assays?

Methodological Answer:

Q. What are the challenges in resolving data contradictions in GC-MS profiling of DL-Leucine derivatives?

Methodological Answer:

Q. Can this compound serve as a chiral selector in enantiomeric resolution?

Methodological Answer:

Q. How do alternative synthetic routes (e.g., enzymatic vs. chemical) impact the stereochemical integrity of DL-Leucine derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.